molecular formula C11H14BrNO2 B13578433 Tert-butyl 2-amino-3-bromobenzoate

Tert-butyl 2-amino-3-bromobenzoate

Cat. No.: B13578433
M. Wt: 272.14 g/mol
InChI Key: WRXXRRMXBGHZHV-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-bromobenzoate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a tert-butyl group, and the hydrogen atom at the third position is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-bromobenzoate typically involves the bromination of tert-butyl benzoate followed by amination. One common method is the bromination of tert-butyl benzoate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting tert-butyl 3-bromobenzoate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield tert-butyl 2-amino-3-hydroxybenzoate, while coupling reactions can produce various biaryl compounds .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-bromobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-5-bromobenzoate
  • Tert-butyl 2-amino-4-bromobenzoate
  • Tert-butyl 2-amino-6-bromobenzoate

Uniqueness

Tert-butyl 2-amino-3-bromobenzoate is unique due to the specific positioning of the bromine and amino groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other similar compounds .

Biological Activity

Tert-butyl 2-amino-3-bromobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, an amino group, and a bromine atom attached to a benzoate structure. Its molecular formula is C12H14BrN O2, with a molecular weight of approximately 276.14 g/mol. The structural arrangement contributes to its chemical reactivity and potential therapeutic applications.

Biological Activity Overview

This compound exhibits several biological activities that may be relevant for pharmaceutical applications:

  • Antimicrobial Activity : Compounds with similar structures have been noted for their antimicrobial properties. The presence of the amino group may enhance binding to bacterial enzymes or receptors, potentially leading to therapeutic effects against infections.
  • Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • CNS Activity : There is emerging evidence that compounds like this compound may interact with central nervous system (CNS) targets, suggesting potential applications in treating neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Direct Bromination : Starting from tert-butyl 2-amino benzoate, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Coupling Reactions : Utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between tert-butyl 2-amino benzoate and brominated substrates.

Research Findings

Recent studies have focused on the biological activity of similar compounds, providing insights into the potential mechanisms of action for this compound:

  • Structure-Activity Relationship (SAR) : Research indicates that substituents on the aromatic ring significantly affect biological activity. For instance, variations in halogen substituents can alter the compound's interaction with biological targets .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityNotable Features
This compoundAntimicrobial, Anti-inflammatoryPotential CNS activity
Methyl 2-amino-4-bromobenzoateAntimicrobialHigher solubility; different lipophilicity
Ethyl 2-amino-4-bromobenzoateAnti-inflammatoryVarying pharmacokinetic profiles
Propyl 2-amino-4-bromobenzoateLess activeStructural variations influence activity

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that similar compounds inhibited the growth of various bacterial strains, suggesting that this compound could exhibit comparable antimicrobial properties .
  • Neuroprotective Effects : Research on related compounds indicated potential neuroprotective effects through modulation of tubulin polymerization, which is crucial for maintaining neuronal integrity and function .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

tert-butyl 2-amino-3-bromobenzoate

InChI

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,13H2,1-3H3

InChI Key

WRXXRRMXBGHZHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)Br)N

Origin of Product

United States

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